molecular formula C18H26Cl2N4OS B6674087 N-(6-azaspiro[2.5]octan-2-yl)-2-(1-methylpyrazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide;dihydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-2-(1-methylpyrazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide;dihydrochloride

Cat. No.: B6674087
M. Wt: 417.4 g/mol
InChI Key: JXLZYFUWCTXQNV-UHFFFAOYSA-N
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Description

N-(6-azaspiro[2.5]octan-2-yl)-2-(1-methylpyrazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide;dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which often imparts interesting biological activities and chemical properties.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-2-(1-methylpyrazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS.2ClH/c1-21-11-15(10-20-21)8-17(23)22(12-14-2-7-24-13-14)16-9-18(16)3-5-19-6-4-18;;/h2,7,10-11,13,16,19H,3-6,8-9,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLZYFUWCTXQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)N(CC2=CSC=C2)C3CC34CCNCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-2-(1-methylpyrazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable azaspiro compound.

    Introduction of the Pyrazole Ring: This step often involves the reaction of a pyrazole derivative with the spirocyclic intermediate.

    Attachment of the Thiophenylmethyl Group: This is usually done via a nucleophilic substitution reaction.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage, often through an amidation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the spirocyclic nitrogen, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine:

    Pharmacology: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it useful in biochemical research.

Industry:

    Chemical Industry: Potential use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Exploration as a lead compound in drug discovery efforts.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with spirocyclic structures can interact with proteins, enzymes, or receptors in unique ways due to their rigid and three-dimensional structures. This can lead to high specificity and potency in their biological effects.

Molecular Targets and Pathways:

    Receptors: Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds like spirooxindoles or spirotetrahydroquinolines.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide.

Uniqueness:

    Structural Complexity: The combination of a spirocyclic core with pyrazole and thiophene rings is relatively unique.

    Potential Biological Activity: The specific arrangement of functional groups may impart unique biological activities not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of N-(6-azaspiro[25]octan-2-yl)-2-(1-methylpyrazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide;dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

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